4-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
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Overview
Description
4-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the cyclization of appropriate precursors under specific conditions One common method is the reaction of p-tolyl hydrazine with an appropriate aldehyde to form the hydrazone intermediate, which is then cyclized to form the oxadiazole ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: 4-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: 4-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, leading to the modulation of biochemical pathways. The oxadiazole ring and the aldehyde moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
4-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl chloride: Similar structure but with a chloride group instead of an aldehyde.
Uniqueness
4-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the presence of both the oxadiazole ring and the benzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in research and industry.
Properties
Molecular Formula |
C17H14N2O3 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C17H14N2O3/c1-12-2-6-14(7-3-12)17-18-16(22-19-17)11-21-15-8-4-13(10-20)5-9-15/h2-10H,11H2,1H3 |
InChI Key |
ITRMUZGXDYKJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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